Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide
Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.[2][3][4] The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-azabicyclo[2.1.1]hexane, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.
Core Physicochemical Properties
Table 1: General and Computed Properties of 2-Azabicyclo[2.1.1]hexane
| Property | Value | Source |
| Molecular Formula | C₅H₉N | [6] |
| Molecular Weight | 83.13 g/mol | [6] |
| IUPAC Name | 2-azabicyclo[2.1.1]hexane | [6] |
| CAS Number | 34392-24-0 | [6] |
| Computed XLogP | 0.4 | [6] |
Table 2: Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane Derivatives
| Derivative | Property | Value | Source |
| 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Weight | 143.61 g/mol | [7] |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | Molecular Weight | C₆H₁₀ClNO₂ | |
| 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Formula | C₈H₁₆ClNO | [8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like 2-azabicyclo[2.1.1]hexane are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.
Determination of pKa by ¹H NMR Spectroscopy
The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.[9][10]
Methodology:
-
Sample Preparation: A series of solutions of the test compound (e.g., 2-azabicyclo[2.1.1]hexane hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).
-
NMR Data Acquisition: ¹H NMR spectra are recorded for each sample at a constant temperature.
-
Data Analysis: The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.
-
pKa Calculation: The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[9]
Determination of logP/logD by Shake-Flask Method
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.[11][12][13][14]
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing, followed by separation.[13]
-
Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.[15][16][17][18]
Methodology:
-
Sample Preparation: An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]
-
Separation of Solid: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Role in Drug Discovery
The 2-azabicyclo[2.1.1]hexane scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.[3][19] Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.[20]
References
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- 2. Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride (2126160-91-4) for sale [vulcanchem.com]
- 8. Buy 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride [smolecule.com]
- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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